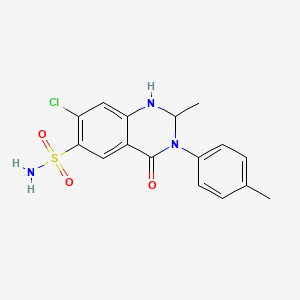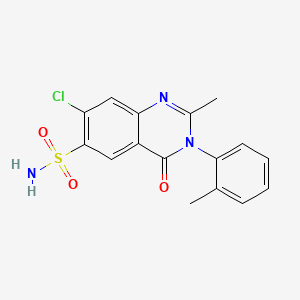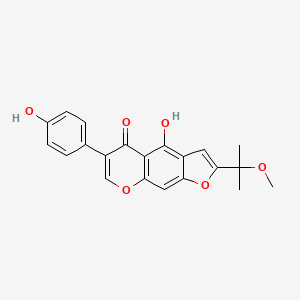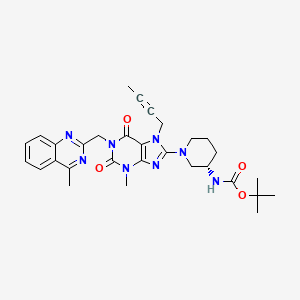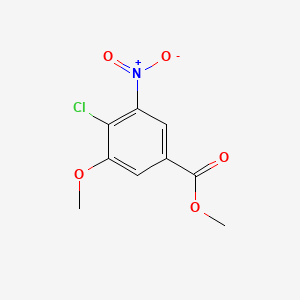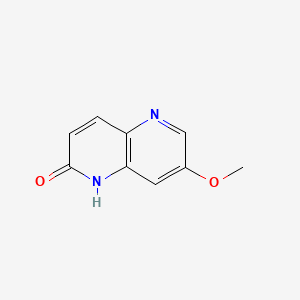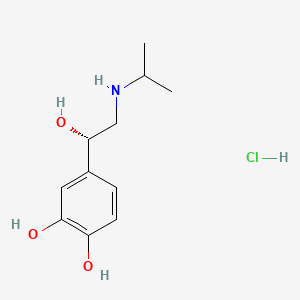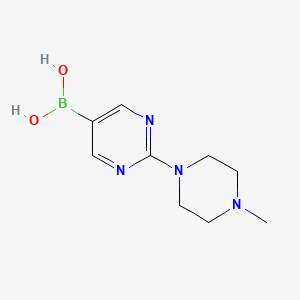
2-(4-Methylpiperazino)pyrimidine-5-boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methylpiperazin-1-yl)pyrimidin-5-ylboronic acid is a chemical compound with the empirical formula C9H15BN4O2 and a molecular weight of 222.05 . It is a solid substance .
Synthesis Analysis
The synthesis of boronic acids, including 2-(4-Methylpiperazino)pyrimidine-5-boronic acid, often involves the addition of organometallic reagents to boranes . The Suzuki–Miyaura cross-coupling reaction is a common method used in the synthesis of boronic acids .Molecular Structure Analysis
The SMILES string of this compound is CN1CCN(CC1)c2ncc(cn2)B(O)O . The InChI key is FEYYRRPONOKNQL-UHFFFAOYSA-N .Chemical Reactions Analysis
Borinic acids, such as 2-(4-Methylpiperazino)pyrimidine-5-boronic acid, are often used in cross-coupling reactions . They have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc .Physical And Chemical Properties Analysis
2-(4-Methylpiperazin-1-yl)pyrimidin-5-ylboronic acid is a solid substance . It has an empirical formula of C9H15BN4O2 and a molecular weight of 222.05 .Aplicaciones Científicas De Investigación
Medicinal Chemistry
Boronic acids and their derivatives have been widely studied in medicinal chemistry . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . Boron-containing compounds, including our compound of interest, are usually considered non-toxic .
Anticancer Activity
Boronic acids have shown potential in anticancer activity . The discovery of the drug bortezomib, a boronic acid derivative, has sparked interest in these compounds for cancer treatment .
Antibacterial Activity
Boronic acids have also demonstrated antibacterial activity . The unique properties of boronic acids make them effective in combating bacterial infections .
Antiviral Activity
In addition to their antibacterial properties, boronic acids have shown antiviral activity . This makes them a promising area of study for the development of new antiviral drugs .
Sensors and Delivery Systems
Boronic acids have been used in the development of sensors and delivery systems . Their ability to form reversible covalent bonds with diols allows them to be used in the detection and measurement of various biological substances .
Synthetic Chemistry
The application of these compounds in synthetic chemistry is due to their versatile reactivity, stability, and low toxicity . When considering drug design, boronic acid is further degraded to boric acid, a “green compound”, which is eliminated by the body .
Cross-Coupling Reactions
Borinic acids, a subclass of organoborane compounds, have been used in cross-coupling reactions . They display interesting properties and reactivities, and contain two C–B bonds and one B–O bond, resulting in an enhanced Lewis acidity in comparison to boronic acids .
Catalysis
Borinic acids have been used to catalyze regioselective functionalization of diols, carbohydrates, or epoxide ring opening reactions . This highlights their potential in the field of catalysis .
Mecanismo De Acción
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is recommended to avoid contact with skin and eyes, avoid ingestion and inhalation, and avoid dust formation .
Propiedades
IUPAC Name |
[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BN4O2/c1-13-2-4-14(5-3-13)9-11-6-8(7-12-9)10(15)16/h6-7,15-16H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYYRRPONOKNQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)N2CCN(CC2)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681755 |
Source


|
| Record name | [2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylpiperazino)pyrimidine-5-boronic acid | |
CAS RN |
1256355-29-9 |
Source


|
| Record name | B-[2-(4-Methyl-1-piperazinyl)-5-pyrimidinyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

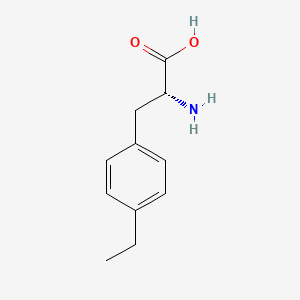
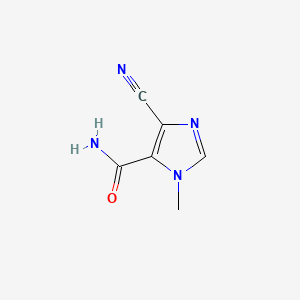
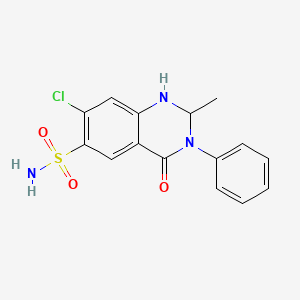
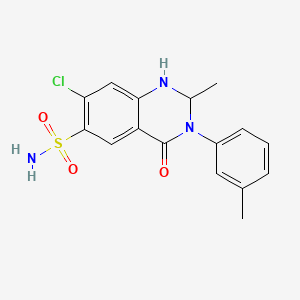
![1,5-Dihydroxy-4,8-bis[[2-(methylamino)ethyl]amino]-9,10-anthracenedione](/img/no-structure.png)
